molecular formula C17H18ClN3 B13724574 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride CAS No. 1170868-12-8

2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride

Cat. No.: B13724574
CAS No.: 1170868-12-8
M. Wt: 299.8 g/mol
InChI Key: BMWYMGBIARBHKB-UHFFFAOYSA-N
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Description

2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H18ClN3. It is used primarily in proteomics research . The compound is characterized by its quinoline core structure, which is substituted with hydrazino, dimethyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride typically involves the reaction of 6,7-dimethyl-3-phenylquinoline with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazino derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-3-phenylquinoline
  • 6,7-Dimethyl-3-phenylquinoline
  • 2-Hydrazinoquinoline

Uniqueness

2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride is unique due to the presence of both hydrazino and dimethyl groups on the quinoline core. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1170868-12-8

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

(6,7-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C17H17N3.ClH/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(20-18)19-16(14)9-12(11)2;/h3-10H,18H2,1-2H3,(H,19,20);1H

InChI Key

BMWYMGBIARBHKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

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